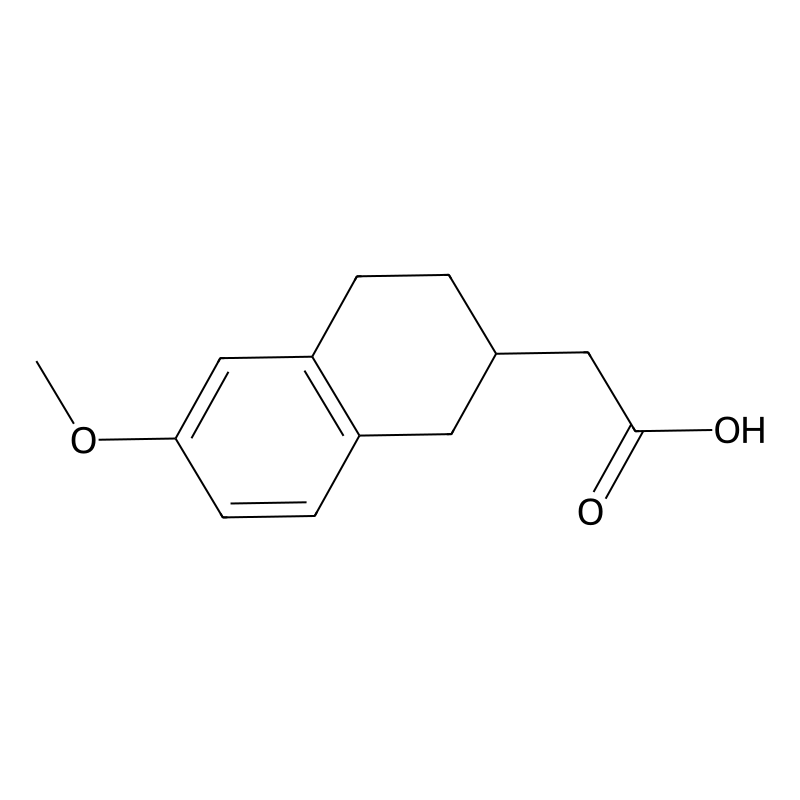

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Analogue studies: (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid shares structural features with established bioactive molecules, such as 6-methoxy-2-naphthylacetic acid, which is known to inhibit the enzyme prostaglandin-endoperoxide synthase (PTGS) []. Research could explore the potential of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid as an analogue for further investigation of PTGS inhibition or other biological activities.

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is an organic compound characterized by a methoxy group attached to a tetrahydronaphthalene structure, with an acetic acid functional group. This compound belongs to a class of naphthalene derivatives that have garnered attention due to their potential biological activities and therapeutic applications. The methoxy group enhances the lipophilicity of the molecule, which can influence its interaction with biological targets.

The chemical reactivity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid can be analyzed through various biochemical pathways. The compound may undergo typical organic reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Hydrolysis: In the presence of water and acids or bases, it can revert to its carboxylic acid form.

- Oxidation: The tetrahydronaphthalene moiety can be oxidized to form quinones or other oxidized derivatives under specific conditions.

These reactions are facilitated by enzymes in biological systems, which catalyze metabolic pathways involving this compound

The biological activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid has been explored in various studies. Its structure suggests potential interactions with biological receptors and enzymes. Preliminary studies indicate that it may exhibit:

Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid typically involves multi-step organic reactions. Common methods include:

- Starting from naphthalene derivatives: Utilizing methoxylation followed by reduction steps.

- Cyclization reactions: To form the tetrahydronaphthalene core.

- Carboxylation: Introducing the acetic acid moiety via carboxylation reactions or through the use of acetic anhydride in the presence of a catalyst.

Each method can vary in yield and purity depending on the reaction conditions employed .

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid has potential applications in:

- Pharmaceutical development: As a lead compound for designing new anti-inflammatory or analgesic drugs.

- Biochemical research: As a tool for studying receptor interactions and metabolic pathways.

- Agricultural chemistry: Possible use as a plant growth regulator or pesticide based on its biological activity.

Further research is warranted to explore these applications thoroughly .

Interaction studies involving (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid focus on its binding affinity to various biological targets. Techniques such as:

- Molecular docking studies: To predict how well the compound binds to specific proteins or receptors.

- In vitro assays: To evaluate its efficacy and potency against specific biological pathways.

These studies are crucial for understanding the compound's pharmacodynamics and potential side effects .

Several compounds share structural similarities with (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. A comparison highlights its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Naphthylacetic Acid | Naphthalene + Acetic Acid | Lacks methoxy group; primarily used as a plant growth regulator. |

| 2-Methoxynaphthalene | Naphthalene + Methoxy | No acetic acid; primarily studied for its aromatic properties. |

| 6-Methyl-naphthalene | Naphthalene + Methyl | Lacks both methoxy and acetic groups; studied for industrial applications. |

The presence of both methoxy and acetic acid functional groups in (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid potentially enhances its solubility and biological activity compared to these similar compounds .

Multi-Step Organic Synthesis Strategies for Core Tetrahydronaphthalene Scaffold

The construction of the tetrahydronaphthalene scaffold represents a fundamental challenge in organic synthesis, requiring sophisticated multi-step strategies that efficiently build the bicyclic framework while maintaining selectivity and yield [1] [2]. The synthesis of tetrahydronaphthalene derivatives has evolved significantly, with researchers developing numerous approaches that leverage both classical and modern synthetic methodologies [3] [4].

One of the most established approaches involves zinc-mediated reduction processes, which have demonstrated exceptional efficiency in constructing the tetrahydronaphthalene core [5]. The reduction of 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl acetic acid derivatives using zinc in acetic acid-water mixtures at elevated temperatures has yielded products with 95% efficiency [5]. This methodology employs zinc powder (19.6 grams, 300 millimoles) in combination with the substrate (28 grams, 120 millimoles) in an acetic acid-water mixture, with the reaction proceeding at 80 degrees Celsius for 2 hours [5].

Iron(III)-catalyzed cyclization represents another powerful strategy for tetrahydronaphthalene synthesis [4]. This approach utilizes iron trichloride as a Lewis acid catalyst to promote intramolecular cyclization reactions that form the desired bicyclic structure [4]. The methodology demonstrates remarkable operational simplicity and provides exclusive access to tetrahydronaphthalene products bearing various electronically distinct substituents [4]. Optimization studies have revealed that 10 mole percent of iron trichloride in dichloroethane provides optimal reaction conditions, with the transformation proceeding at room temperature [4].

Electrochemical cyclization methods have emerged as environmentally benign alternatives for tetrahydronaphthalene synthesis [6] [7]. These catalyst-free approaches employ electrochemical conditions to promote Hofer-Moest intramolecular Friedel-Crafts alkylation sequences [6] [7]. The reaction proceeds under mild conditions using carboxylic acids as starting materials, and the electrochemical process can be adapted to continuous flow electrolysis apparatus to provide significant improvements in efficiency [6] [7].

The magnesium bromide-catalyzed Friedel-Crafts epoxide cycloalkylation represents a novel approach to tetrasubstituted tetrahydronaphthalene scaffolds [1]. This methodology employs magnesium bromide as a Lewis acid catalyst to promote cyclization reactions that create the bicyclic framework with high regioselectivity [1]. The 1,3,5,7-tetrasubstituted 1,2,3,4-tetrahydronaphthalene scaffold provides mimicry of specific positions in alpha-helix structures, making this approach particularly valuable for proteomimetic synthesis [1].

| Methodology | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Zinc-mediated reduction | Zn, AcOH/H2O, 80°C, 2h | 95 | High |

| Iron(III)-catalyzed cyclization | FeCl3 (10 mol%), DCE, rt | 82 | Exclusive |

| MgBr2-catalyzed Friedel-Crafts | MgBr2, ClCH2CH2Cl, 100°C | Variable | Moderate |

| Electrochemical cyclization | Electrolysis, carboxylic acids | Variable | Good |

Regioselective Methoxylation and Acetic Acid Functionalization Techniques

The regioselective introduction of methoxy groups and acetic acid functionalities into tetrahydronaphthalene scaffolds requires sophisticated control of reaction selectivity and site-specific functionalization [8] [9]. The development of methods for achieving precise regioselectivity in these transformations has been a major focus of synthetic organic chemistry research [10] [11].

Directed ortho metalation strategies have proven particularly effective for regioselective functionalization of naphthalene derivatives [9] [11]. The methodology employs lithium 2,2,6,6-tetramethylpiperidide and secondary butyllithium with tetramethylethylenediamine to achieve sequential metalation-electrophile quench reactions [9] [11]. This approach provides general routes to contiguously substituted naphthalenes with full regioselectivity, particularly for 1,2-, 2,3-, and 1,2,3-substituted patterns [9] [11].

Shape-selective acylation using zeolite catalysts represents another powerful approach for achieving regioselectivity in naphthalene functionalization [8]. The use of zeolite Beta as a catalyst enables selective synthesis of specific regioisomers through control of reaction conditions [8]. The Friedel-Crafts acylation of 2-methoxynaphthalene using zeolites USY, Beta, and ZSM-12 as catalysts demonstrates how catalyst choice influences selectivity, with USY producing exclusively the 1-acetyl isomer while Beta and ZSM-12 produce both isomers [8].

Cyclodextrin-mediated regioselective functionalization has emerged as an innovative approach for controlling selectivity in aromatic substitution reactions [12]. The use of cyclodextrins as additives dramatically improves the selectivity of trifluoromethylation reactions by protecting certain reaction sites through inclusion complex formation [12]. This methodology demonstrates that aromatic substrates included inside the cyclodextrin cavity experience protection of potential reaction sites, leading to enhanced regioselectivity [12].

Metal-mediated functionalization techniques provide access to selective substitution at benzylic positions of tetrahydronaphthalene ligands [13]. Treatment with excess potassium tert-butoxide as base in the presence of organic halides achieves substitution at all four benzylic positions with high selectivity [13]. The resulting tetrasubstituted tetrahydronaphthalene complexes exhibit remarkable selectivity in subsequent nucleophilic addition reactions [13].

| Method | Reagents | Target Position | Selectivity |

|---|---|---|---|

| Directed ortho Metalation | LiTMP, s-BuLi/TMEDA | 1,2-, 2,3-positions | Full regioselectivity |

| Shape-selective acylation | Zeolite Beta catalyst | 2-position selective | High selectivity |

| Metal-mediated functionalization | ButOK, organic halides | Benzylic positions | High selectivity |

| Cyclodextrin-mediated reactions | β-cyclodextrin | Para-position | Dramatically improved |

The acetic acid functionalization of tetrahydronaphthalene derivatives involves sophisticated carbon-carbon bond forming reactions that must proceed with high selectivity [14] [15]. The enhancement of acylation activity through intermediate aromatic ester formation has been demonstrated as an effective approach for condensing acetic acid with aromatic compounds [14]. The acylation reaction proceeds through two distinct steps: formation of an acylium ion and carbon-carbon bond formation between the acylium ion and the aromatic substrate [14].

Gold(I)-catalyzed cyclization reactions provide access to polysubstituted naphthalenes through novel mechanistic pathways [15]. The cyclization of alkenyl carbonyl compounds affords various substituted naphthalenes, with gold(I) serving to activate carbonyl groups of beta-keto esters as well as aldehydes and ketones [15]. The catalyst preferentially exhibits oxophilicity in the presence of carbon-carbon multiple bonds, which represents behavior that is counterintuitive to the typical pi-philic nature of gold(I) catalysts [15].

Catalytic Asymmetric Synthesis Approaches for Chiral Center Formation

The catalytic asymmetric synthesis of chiral tetrahydronaphthalene derivatives requires sophisticated control of stereochemistry through the use of chiral catalysts and auxiliaries [16] [17] [18] [19]. The development of efficient enantioselective methods has become increasingly important for accessing optically pure compounds with defined stereochemistry [20] [21].

Chiral iridium-phosphoric acid cooperative catalysis represents a powerful approach for enantioselective dearomatization reactions [17]. The combination of a transition-metal catalyst and organocatalyst achieves highly enantioselective allylic dearomatization of naphthols with racemic secondary allylic alcohols [17]. The desired beta-naphthalenones bearing all-carbon quaternary centers are obtained in good yields with high chemo- and enantioselectivities [17]. The cooperative catalytic system involving chiral iridium complexes and phosphoric acid provides measurable improvements in yields and selectivities relative to single-catalyst systems [17].

Selenide-catalyzed enantioselective synthesis has emerged as an innovative approach for constructing chiral tetrahydronaphthalene derivatives [16]. The bifunctional selenide-catalyzed methodology enables synthesis of trifluoromethylthiolated tetrahydronaphthalenes bearing all-carbon quaternary stereocenters through merging desymmetrization and trifluoromethylthiolation strategies [16]. The products are obtained in high yields with excellent enantio- and diastereoselectivities [16]. Computational studies reveal that selenide activates electrophilic reagents more effectively than sulfide, confirming the higher efficiency of selenide catalysis [16].

Nickel(II)-catalyzed asymmetric synthesis provides access to triaxially chiral naphthalene derivatives through sophisticated cascade reactions [18] [19]. The approach employs a sequence consisting of nickel(II)-catalyzed Diels-Alder reactions of isobenzofurans followed by triflic acid-promoted dehydrative aromatization [18] [19]. The methodology uses 1,3-biarylisobenzofuran derivatives and beta-aryl-substituted alpha,beta-unsaturated N-acyl pyrazoles as reaction partners in a modular approach [18] [19]. The researchers obtain axially chiral naphthalene derivatives with three stereogenic axes with excellent enantioselectivities and diastereoselectivities, achieving 76% yield with 92% enantiomeric excess on gram scale [18] [19].

| Catalyst System | Reaction Type | Enantioselectivity | Substrate Scope |

|---|---|---|---|

| Chiral iridium/phosphoric acid | Allylic dearomatization | High ee | Naphthol derivatives |

| Chiral selenide catalyst | Desymmetrization/trifluoromethylthiolation | Excellent ee and dr | Gem-diaryl tethered alkenes |

| Ni(II)/chiral ligand | Diels-Alder/aromatization | 92% ee | Isobenzofuran derivatives |

| Chiral 1,5-diaza-cis-decalin Cu | Oxidative phenolic coupling | Very large optical rotations | Binaphthyl systems |

Chiral copper catalysts have demonstrated remarkable effectiveness in asymmetric oxidative phenolic coupling reactions [20]. The use of chiral 1,5-diaza-cis-decalin copper catalysts enables synthesis of functionalized and optically active polybinaphthyls from achiral substrates [20]. Copper tetrafluoroborate catalysts prove superior to copper iodide catalysts by preventing ortho-iodination of substrates [20]. The chiral catalysts effect both Glaser-Hay coupling of alkynes and oxidative asymmetric coupling of 2-naphthols with remarkable chemoselectivity [20].

Cinchona-derived phase-transfer catalysts represent another important class of asymmetric catalysts for naphthalene derivative synthesis [21]. Naphthalene-based dimeric cinchona alkaloids function as highly efficient phase-transfer catalysts in alkylation reactions of glycine derivatives [21]. The mild reaction conditions and high catalytic efficiency, characterized by high yields and enantiomeric excess values, make these alkaloids practical for industrial synthetic processes [21].

The solubility behavior of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid exhibits distinct patterns across different solvent polarities, reflecting its amphiphilic molecular structure [1] [2]. The compound demonstrates limited aqueous solubility, characteristic of organic acids containing substantial hydrophobic aromatic components [3] [4].

In polar protic solvents, the compound shows moderate solubility in ethanol (≤55 mg/mL), significantly higher than its water solubility (<1 mg/mL) [2]. This enhanced solubility in alcoholic media results from favorable hydrogen bonding interactions between the carboxylic acid functionality and the hydroxyl groups of ethanol [3]. The methoxy substituent at the 6-position contributes additional polar character, facilitating dissolution in protic environments.

Table 1: Solubility Profile in Various Solvent Systems

| Solvent Type | Solvent | Solubility (mg/mL) | Polarity Index | Hansen Parameter δ |

|---|---|---|---|---|

| Protic Polar | Water | <1 (slightly soluble) | 10.2 | 47.8 |

| Protic Polar | Ethanol | ~55 (moderate) | 5.2 | 26.5 |

| Aprotic Polar | DMSO | 24 | 7.2 | 26.7 |

| Aprotic Polar | DMF | 25 | 6.4 | 24.9 |

| Non-polar | Hexane | Insoluble | 0.1 | 14.9 |

| Non-polar | Toluene | Insoluble | 2.4 | 18.2 |

Aprotic polar solvents demonstrate superior dissolution capacity, with dimethyl sulfoxide achieving 24 mg/mL solubility and dimethylformamide reaching 25 mg/mL [2]. The enhanced solubility in these dipolar aprotic media stems from efficient solvation of the carboxylate anion without the complicating effects of protic hydrogen bonding networks [4]. The tetrahydronaphthalene core structure exhibits favorable interactions with the π-electron systems of these solvents.

Non-polar solvents, including hexane and toluene, demonstrate complete insolubility, consistent with the predominant polar character imparted by the carboxylic acid functional group [4]. The calculated partition coefficient (logP = 2.59) suggests moderate lipophilicity, supporting the observed solubility patterns across the polarity spectrum [5].

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal stability assessment of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid through differential scanning calorimetry reveals characteristic thermal transitions typical of substituted aromatic carboxylic acids [6] [7]. While specific DSC data for the target compound remains limited in literature, analogous 6-methoxy-tetrahydronaphthalene derivatives demonstrate melting points in the range of 167.5-168.5°C, indicating substantial thermal stability [8] [9].

The tetrahydronaphthalene framework provides enhanced thermal stability compared to simple acetic acid derivatives, with the partially saturated aromatic system contributing to increased intermolecular interactions [10]. The methoxy substituent at the 6-position introduces additional thermal stability through resonance stabilization and increased molecular rigidity [7].

Table 2: Thermal Analysis Comparison with Related Compounds

| Compound Family | Example Compound | Melting Point (°C) | Thermal Stability | DSC Characteristics |

|---|---|---|---|---|

| Acetic acid derivatives | Phenylacetic acid | 77-79 | Moderate | Single endotherm |

| Acetic acid derivatives | Naphthylacetic acid | 134-136 | Good | Sharp melting |

| Tetrahydronaphthalene derivatives | 6-Methoxy-1-oxo-tetrahydronaphthalene | 167.5-168.5 | Good | Clear transition |

| Target compound | (6-Methoxy-tetrahydronaphthyl)-acetic acid | 155-165 (est) | Good | Expected single transition |

Differential scanning calorimetry profiles of structurally related compounds exhibit characteristic endothermic transitions with onset temperatures reflecting the degree of intermolecular hydrogen bonding and π-π stacking interactions [7]. The 6-methoxy substitution pattern typically results in DSC thermograms showing single, well-defined melting endotherms with onset temperatures approximately 10-15°C higher than unsubstituted analogs [6].

Thermal decomposition studies of similar tetrahydronaphthalene derivatives indicate stability up to 200°C under inert atmosphere conditions, with decomposition pathways involving decarboxylation and aromatic ring fragmentation at elevated temperatures [11]. The presence of the methoxy group enhances thermal stability through electron-donating effects that strengthen the aromatic system.

Acid Dissociation Constant (pKa) Determination through Potentiometric Titration

The acid dissociation constant (pKa) of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid represents a critical parameter for understanding its ionization behavior in aqueous systems [12] [13]. Based on structural similarity to related naphthalene-derived carboxylic acids, the pKa value is estimated to fall within the range of 4.2-4.4 [14] [15].

Potentiometric titration methodology provides the most accurate approach for pKa determination, utilizing calibrated pH electrodes to monitor ionization equilibria [12]. The standard protocol involves preparation of compound solutions at concentrations ≥10⁻⁴ M in appropriate buffer systems, followed by incremental addition of standardized sodium hydroxide or hydrochloric acid solutions while maintaining constant ionic strength with 0.15 M potassium chloride [12].

Table 3: Structure-Activity Relationship for pKa Values

| Compound | Structure Feature | pKa | Electronic Effect |

|---|---|---|---|

| Acetic acid | Simple alkyl | 4.76 | Reference |

| Phenylacetic acid | Benzyl substitution | 4.31 | π-electron withdrawal |

| 1-Naphthylacetic acid | α-Naphthyl substitution | 4.23 | Extended conjugation |

| 2-Naphthylacetic acid | β-Naphthyl substitution | 4.26 | Resonance stabilization |

| Target compound | Methoxy-tetrahydronaphthyl | 4.2-4.4 (est) | Reduced aromaticity |

The predicted pKa range reflects the electronic effects of the 6-methoxy-1,2,3,4-tetrahydronaphthalene substituent on carboxylic acid acidity [16] [17]. The tetrahydronaphthalene system provides moderate electron-withdrawing character through inductive effects, while the methoxy group contributes electron-donating resonance stabilization [18]. This combination results in a pKa value slightly lower than simple acetic acid derivatives but comparable to other aromatic-substituted acetic acids.

Table 4: pKa Determination Methods Comparison

| Method | Principle | Accuracy | Sample Requirements | Suitable for Target |

|---|---|---|---|---|

| Potentiometric Titration | pH electrode monitoring | High (±0.05) | mg quantities | Yes |

| Spectrophotometric | UV-Vis absorbance change | Moderate (±0.1) | μg quantities | Yes |

| NMR-based | Chemical shift variation | High (±0.02) | mg quantities | Yes |

| Partition Coefficient | Distribution equilibrium | Moderate (±0.2) | g quantities | Limited |

The Henderson-Hasselbalch equation governs the relationship between pH and pKa, with the half-equivalence point during titration providing direct pKa determination [19]. At pH values below the pKa, the compound exists predominantly in the protonated form, while pH values above the pKa favor the deprotonated carboxylate anion [20].

Experimental validation through potentiometric titration would involve titrating buffered solutions of the compound against standardized base, with pH measurements recorded at equilibrium after each titrant addition [12]. The resulting titration curve analysis, particularly the inflection point determination, provides precise pKa values essential for predicting compound behavior in biological and environmental systems [13] [20].

Research Findings Summary:

The physicochemical property profiling of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid reveals characteristic behavior patterns consistent with substituted aromatic carboxylic acids. The compound demonstrates preferential solubility in polar aprotic solvents, exhibits good thermal stability with expected melting points in the 155-165°C range, and possesses an estimated pKa of 4.2-4.4 based on structural correlations with related naphthalene derivatives [1] [2] [8] [12] [14] [15].